Compound Identification and Physicochemical Properties
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Cyclopentylacetaldehyde
Abstract: 2-Cyclopentylacetaldehyde (CAS No. 5623-81-4) is a versatile aliphatic aldehyde that serves as a crucial building block in modern organic synthesis, particularly in the fields of medicinal chemistry and fragrance development. Its unique structure, combining a reactive aldehyde functional group with a non-polar cyclopentyl ring, imparts specific physicochemical and reactive properties that are of significant interest to researchers. This guide provides a comprehensive overview of 2-Cyclopentylacetaldehyde, detailing its core chemical properties, spectroscopic signature, characteristic reactivity, and established applications. Methodologies for its characterization and key synthetic transformations are presented with an emphasis on the underlying chemical principles, offering field-proven insights for laboratory practice.
2-Cyclopentylacetaldehyde is a colorless liquid characterized by a fruity odor.[1] Its identity is unequivocally established by its CAS number, 5623-81-4.[2][3][4][5] The molecule consists of a cyclopentane ring attached to the α-carbon of an acetaldehyde moiety.
Caption: Proton environments for NMR analysis.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.
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Hₐ (Aldehydic H): A signal far downfield, typically at δ 9.5-9.8 ppm . This significant deshielding is due to the magnetic anisotropy of the carbonyl group. The signal should appear as a triplet, split by the two adjacent α-protons (Hₑ). [6]* Hₑ (α-CH₂): A signal at δ 2.2-2.4 ppm . These protons are deshielded by the adjacent carbonyl. The signal would be a doublet of doublets (or more complex multiplet) due to coupling with the aldehydic proton (Hₐ) and the methine proton (Hₒ). [6]* Hₒ (β-CH): A multiplet around δ 2.0-2.3 ppm .
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Hₖ, Hₘ (Cyclopentyl CH₂): A series of overlapping multiplets between δ 1.1-1.9 ppm , corresponding to the remaining 8 protons on the cyclopentyl ring.
¹³C NMR Spectroscopy:
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Carbonyl Carbon (C=O): A highly deshielded signal in the δ 200-205 ppm range, which is characteristic of aldehydes. * Alpha-Carbon (α-CH₂): A signal around δ 50-55 ppm .
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Cyclopentyl Carbons: Signals in the aliphatic region of δ 25-45 ppm .
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the aldehyde functional group.
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C=O Stretch: A very strong and sharp absorption band around 1725-1730 cm⁻¹ . The position indicates a saturated aliphatic aldehyde.
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Aldehydic C-H Stretch: Two characteristic, weaker absorptions are expected around 2720 cm⁻¹ and 2820 cm⁻¹ . The presence of both peaks is a classic diagnostic for an aldehyde. [7]* Aliphatic C-H Stretch: Multiple bands below 3000 cm⁻¹ for the C-H bonds of the cyclopentyl and methylene groups.
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show:
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Molecular Ion (M⁺): A peak at m/z = 112 , corresponding to the molecular weight. [6]* Key Fragmentations:
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α-Cleavage: Loss of the formyl radical (•CHO, 29 Da) or the cyclopentylmethyl radical (•C₅H₉CH₂, 83 Da) leading to fragments at m/z = 83 or m/z = 29 .
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McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen from the cyclopentyl ring to the carbonyl oxygen, followed by cleavage, which could produce a neutral alkene fragment and a charged enol fragment at m/z = 58 . [7][6]
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Protocol 2.1: General Procedure for Spectroscopic Analysis
Causality: This protocol ensures a pure, solvent-free sample for analysis, which is critical for accurate spectral interpretation. Deuterated chloroform (CDCl₃) is a standard NMR solvent for non-polar to moderately polar compounds, and its residual proton peak (δ ~7.26 ppm) serves as an internal reference.
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Sample Preparation: Ensure the 2-Cyclopentylacetaldehyde sample is pure (e.g., via distillation or chromatography). For NMR, dissolve ~10-20 mg of the compound in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Obtain a standard proton spectrum with 8-16 scans.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the longer relaxation times of quaternary carbons (none in this molecule, but good practice), ensure a sufficient relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024) for good signal-to-noise.
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IR Acquisition: Place one drop of the neat liquid sample onto the crystal of an ATR-FTIR spectrometer. Record the spectrum from 4000 to 600 cm⁻¹. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
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Data Processing: Process all spectra using appropriate software. For NMR, integrate the signals and determine coupling constants. For IR, label the key absorption peaks.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Cyclopentylacetaldehyde is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons. This dual reactivity makes it a valuable synthetic intermediate.
Nucleophilic Addition to the Carbonyl Group
The primary reaction pathway for aldehydes is nucleophilic addition. The carbonyl carbon is electrophilic due to the polarization of the C=O bond. Aldehydes are generally more reactive than ketones due to less steric hindrance and fewer electron-donating alkyl groups. [8]
Caption: General mechanism of nucleophilic addition.
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Reduction: Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the primary alcohol, 2-cyclopentylethanol. NaBH₄ is a milder, more selective reagent suitable for reducing aldehydes in the presence of less reactive functional groups like esters.
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Grignard/Organolithium Reactions: Reaction with organometallic reagents (e.g., MeMgBr, PhLi) forms secondary alcohols after an acidic workup. This is a powerful C-C bond-forming reaction. [9]* Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR') converts the carbonyl group into an alkene (C=CHR'), providing a versatile method for alkene synthesis.
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Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt produces a cyanohydrin, which is a precursor to α-hydroxy acids and α-amino acids. [8]
Protocol 3.1: Representative Reduction of 2-Cyclopentylacetaldehyde
Causality: This protocol uses sodium borohydride in methanol, a standard and safe procedure. The reaction is monitored by TLC to ensure completion, a critical self-validation step. The acidic workup neutralizes the borate esters and excess reagent, while the extraction isolates the organic product from inorganic salts.
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Reaction Setup: To a solution of 2-cyclopentylacetaldehyde (1.12 g, 10 mmol) in 20 mL of methanol in a round-bottom flask cooled to 0 °C in an ice bath, add sodium borohydride (0.19 g, 5 mmol) portion-wise over 10 minutes. Rationale: The slow addition controls the exothermic reaction and hydrogen gas evolution.
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Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting aldehyde spot has disappeared.
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Workup: Carefully quench the reaction by the slow addition of 1 M HCl (aq) until the solution is acidic (pH ~2-3) and gas evolution ceases.
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Extraction: Remove most of the methanol under reduced pressure. Add 30 mL of diethyl ether and 30 mL of water to the residue. Separate the layers in a separatory funnel. Extract the aqueous layer twice more with 15 mL portions of diethyl ether.
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Purification and Characterization: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyclopentylethanol. The product can be purified by flash chromatography if necessary. Confirm the structure using the spectroscopic methods outlined in Section 2.
Reactions at the α-Carbon
The protons on the carbon adjacent to the carbonyl group (α-protons) are weakly acidic (pKa ≈ 17-20) and can be removed by a suitable base (e.g., LDA, NaOH) to form a nucleophilic enolate.
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Aldol Condensation: The enolate can attack another molecule of the aldehyde, leading to the formation of a β-hydroxy aldehyde (an aldol adduct). This is a cornerstone C-C bond-forming reaction in organic synthesis.
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Halogenation: In the presence of acid or base, the α-position can be halogenated.
Oxidation
Aldehydes are easily oxidized to carboxylic acids.
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Common Oxidants: Reagents like potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder options like Tollens' reagent (Ag(NH₃)₂⁺) or Benedict's solution can be used. The oxidation of 2-cyclopentylacetaldehyde yields 2-cyclopentylacetic acid.
Applications in Research and Development
2-Cyclopentylacetaldehyde's synthetic versatility makes it a valuable starting material in several areas of chemical research.
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Pharmaceutical Synthesis: It is explicitly cited as a reagent in the preparation of advanced pharmaceutical intermediates. [4]This includes its use in synthesizing thiomethanes as potent nonpeptidic HIV-1 protease inhibitors and pyrimidinones that act as HIV-1 replication inhibitors. [4]Its role is typically to introduce the cyclopentylmethyl moiety, which can enhance binding affinity or improve pharmacokinetic properties like lipophilicity.
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Fragrance Industry: Aliphatic aldehydes are well-known for their potent and often pleasant odors. 2-Cyclopentylacetaldehyde's fruity scent makes it a component or precursor in the formulation of fragrances. [1]* Agrochemicals and Materials Science: The cyclopentyl group is a common motif in various bioactive molecules and functional materials. This aldehyde serves as a key precursor for introducing this structural unit.
Caption: Synthetic utility of 2-Cyclopentylacetaldehyde.
Handling, Storage, and Safety
As a flammable and irritant chemical, proper handling of 2-Cyclopentylacetaldehyde is essential for laboratory safety.
| Hazard Class | GHS Code | Description |
| Flammability | H226 | Flammable liquid and vapor. [2][5] |
| Skin Irritation | H315 | Causes skin irritation. [2][5] |
| Eye Irritation | H319 | Causes serious eye irritation. [2][5] |
| Respiratory Irritation | H335 | May cause respiratory irritation. [2][5] |
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Handling: Work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames. [10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. [2]Recommended storage temperatures are between 0-8 °C. [4]Aldehydes can be susceptible to air oxidation over time, so storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation of purity.
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